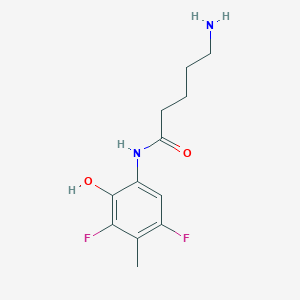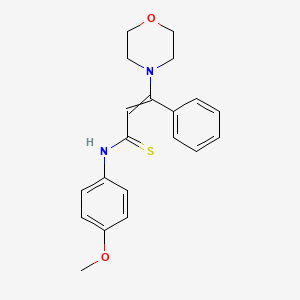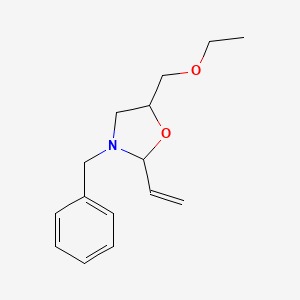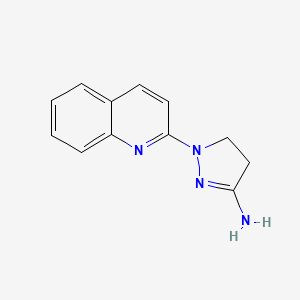![molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8](/img/structure/B14376220.png)
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.
Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.
科学的研究の応用
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.
類似化合物との比較
Similar Compounds
2,5-Dimethylhexa-1,5-diene-3,4-diol: A similar compound with a different substitution pattern, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,5,7-trienes: Compounds with similar bicyclic structures but different functional groups, affecting their chemical behavior.
Uniqueness
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
特性
CAS番号 |
90267-84-8 |
|---|---|
分子式 |
C8H2O6 |
分子量 |
194.10 g/mol |
IUPAC名 |
7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone |
InChI |
InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H |
InChIキー |
AVTQWVCMZWXWAC-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)



![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
